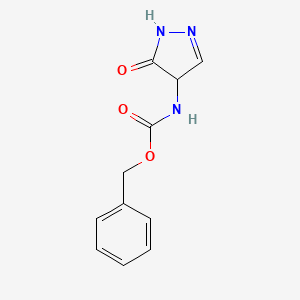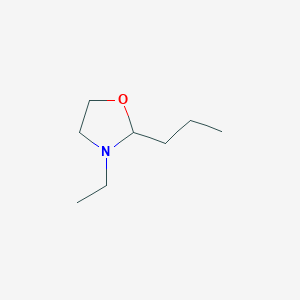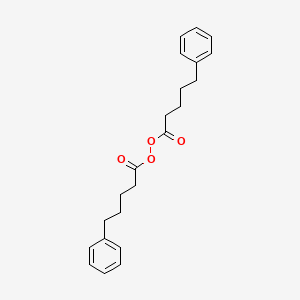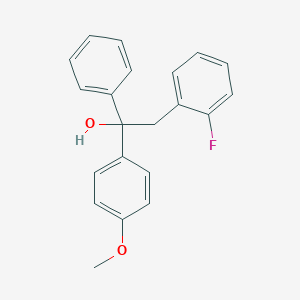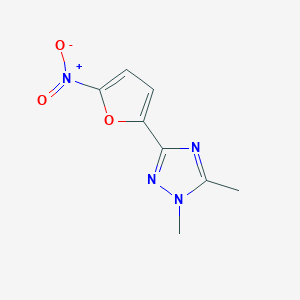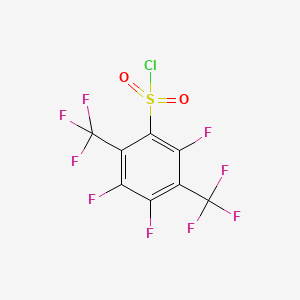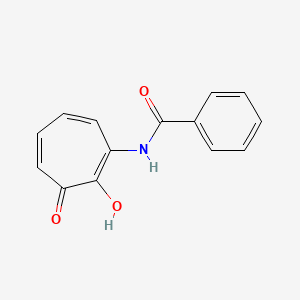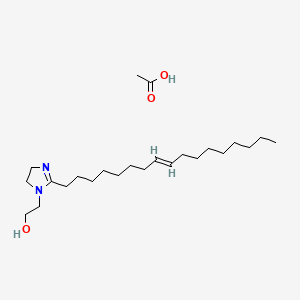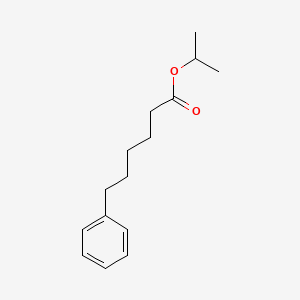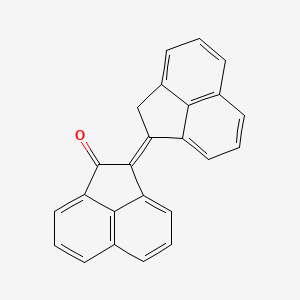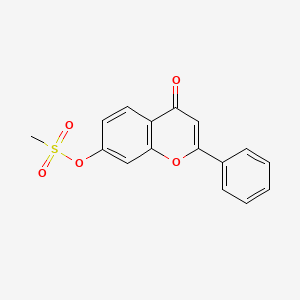
Benzenamine, 4,4'-methylenebis[N-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-methylenebis[N-ethyl-] is an organic compound with the molecular formula C17H22N2. It is a derivative of benzenamine, where two benzenamine molecules are linked by a methylene bridge and each benzenamine is substituted with an ethyl group. This compound is known for its applications in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-methylenebis[N-ethyl-] typically involves the reaction of benzenamine derivatives with formaldehyde and ethylamine under controlled conditions. The reaction proceeds through the formation of a methylene bridge between the benzenamine molecules, followed by the substitution of ethyl groups.
Industrial Production Methods
Industrial production of Benzenamine, 4,4’-methylenebis[N-ethyl-] often involves large-scale reactions in reactors where the reagents are mixed and heated to specific temperatures to ensure complete reaction. The product is then purified through various techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-methylenebis[N-ethyl-] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Benzenamine, 4,4’-methylenebis[N-ethyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-methylenebis[N-ethyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4,4’-methylenebis-: This compound is similar but lacks the ethyl substitution.
Aniline, 4,4’-methylenedi-: Another related compound with similar structural features.
p,p’-Diaminodiphenylmethane: Shares the methylene bridge but differs in other substituents.
Uniqueness
Benzenamine, 4,4’-methylenebis[N-ethyl-] is unique due to the presence of ethyl groups, which can influence its reactivity and interactions compared to other similar compounds. This makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
843-29-8 |
|---|---|
Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
N-ethyl-4-[[4-(ethylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C17H22N2/c1-3-18-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19-4-2/h5-12,18-19H,3-4,13H2,1-2H3 |
InChI Key |
WQDZHLOIQYRTQC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)CC2=CC=C(C=C2)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)
